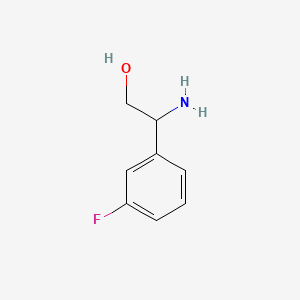

2-Amino-2-(3-fluorophenyl)ethanol

Description

2-Amino-2-(3-fluorophenyl)ethanol is a chiral β-amino alcohol featuring a fluorine atom at the meta position of the phenyl ring. Its molecular formula is C₈H₁₀FNO, with a molecular weight of 167.17 g/mol (calculated from constituent atomic masses). This compound is of interest in pharmaceutical and synthetic chemistry due to the dual functionality of its amino and hydroxyl groups, which enable diverse derivatization pathways. Enantiomerically pure forms, such as the (S)-enantiomer (CAS 325152-98-5) and hydrochloride salts (e.g., CAS 1240480-36-7), are commercially available .

Properties

IUPAC Name |

2-amino-2-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXAEESIPIUPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666668 | |

| Record name | 2-Amino-2-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-61-1 | |

| Record name | 2-Amino-2-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(3-fluorophenyl)ethanol can be synthesized through several methods. One common method involves the asymmetric reduction of 2-azido ketones using alcohol dehydrogenase-catalyzed reactions followed by Pd nanoparticle-catalyzed hydrogenation of the resulting azido alcohols . This method provides both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (ee >99%).

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the reaction of o-aminophenol with fluorophenyl ethanol under heating conditions using a catalyst or a solvent . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of pesticides and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Fluorine Substitution

Fluorine substitution patterns and stereochemistry significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Positional Isomerism: The 3-fluoro derivative exhibits distinct electronic effects compared to the 4-fluoro analog.

- Di-Fluorinated Analog : The 3,5-diF substitution enhances hydrogen-bonding capacity, which may improve crystallinity or binding affinity in target applications .

- Trifluoromethyl Derivative : The CF₃ group increases steric bulk and lipophilicity, impacting solubility and metabolic stability .

Enantiomeric Variants

Enantiopure forms are critical for asymmetric synthesis and drug development:

Key Observations :

Halogenated Derivatives

Substitution with Cl or combined Cl/F groups introduces distinct properties:

Key Observations :

- Methoxy groups (e.g., 2-OCH₃) reduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Biological Activity

Introduction

2-Amino-2-(3-fluorophenyl)ethanol, also known as (S)-2-amino-2-(3-fluorophenyl)ethanol, is a chiral compound that has garnered attention due to its diverse biological activities. Its structure, characterized by an amino group and a hydroxyl group attached to a carbon atom bonded to a fluorinated phenyl group, allows it to interact with various biological targets, making it significant in pharmacological contexts. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₂ClFN O

- Molecular Weight : Approximately 201.65 g/mol

- Structure : Features a chiral center which influences its biological interactions.

Enzyme Interaction

(S)-2-amino-2-(3-fluorophenyl)ethanol exhibits significant interactions with various enzymes, particularly alcohol dehydrogenases (ADHs). These enzymes catalyze the interconversion between alcohols and aldehydes or ketones under mild conditions. The compound's ability to form hydrogen bonds enhances its reactivity and selectivity in enzymatic reactions, making it useful in asymmetric reductions for synthesizing chiral pharmaceuticals.

Receptor Modulation

The compound has been shown to influence neurotransmitter receptors, which could have implications for treating neurological disorders. Its interactions can modulate receptor functions, potentially leading to therapeutic effects in conditions such as depression and anxiety.

Antioxidant Properties

Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that (S)-2-amino-2-(3-fluorophenyl)ethanol may offer protective effects against oxidative stress. This property is crucial for developing treatments for diseases associated with oxidative damage.

Synthesis and Characterization

A variety of synthetic routes have been developed for (S)-2-amino-2-(3-fluorophenyl)ethanol, emphasizing the importance of chirality in producing bioactive compounds. The synthesis often involves the use of purified ADH enzymes for asymmetric reductions .

Biological Activity Studies

- Anticancer Activity : A study demonstrated that compounds structurally related to (S)-2-amino-2-(3-fluorophenyl)ethanol exhibited significant cytotoxicity against cancer cell lines. For instance, derivatives showed IC50 values indicating effective inhibition of tumor growth in vivo .

- Neuroprotective Effects : In vitro studies suggested that (S)-2-amino-2-(3-fluorophenyl)ethanol could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent.

- Receptor Binding Studies : Interaction studies revealed that the compound binds effectively to various molecular targets due to its functional groups. These interactions often lead to modulation of enzyme activities or receptor functions crucial for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-amino-1-(4-fluorophenyl)ethanol | Similar amino alcohol structure | Different fluorine position may affect receptor binding |

| 3-Fluoro-L-tyrosine | Contains a fluorinated aromatic ring | Acts as an analog of tyrosine; involved in protein synthesis |

| (R)-2-amino-2-(3-chlorophenyl)ethanol | Chlorine instead of fluorine | Potentially different pharmacological profile due to chlorine's properties |

The uniqueness of (S)-2-amino-2-(3-fluorophenyl)ethanol lies in its specific fluorophenyl substitution and chiral nature, which may confer distinct biological activities compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.